molecular formula C6H10N2O2S B3134803 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole CAS No. 400083-89-8

5-(2-Ethoxyethoxy)-1,2,3-thiadiazole

Cat. No. B3134803
CAS RN: 400083-89-8
M. Wt: 174.22 g/mol
InChI Key: WGOLGTOQDMLNIA-UHFFFAOYSA-N
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Description

5-(2-Ethoxyethoxy)-1,2,3-thiadiazole, also known as ET, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. The compound is a member of the thiadiazole family and has a molecular formula of C6H10N2O2S. ET has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

5-(2-Ethoxyethoxy)-1,2,3-thiadiazole has been studied for its potential applications in various scientific fields. In the field of organic electronics, 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). The compound's unique properties make it an excellent candidate for use in OLEDs, as it has a high thermal stability, good solubility, and high charge mobility.
In the field of medicinal chemistry, 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole has been studied for its potential use as a drug candidate. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in various types of cancer. 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole has also been shown to inhibit the replication of the hepatitis C virus.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole is not fully understood, but it is believed to be related to its ability to interact with various enzymes and proteins in the body. 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole has been shown to inhibit the activity of COX-2 by binding to its active site. This inhibition leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
5-(2-Ethoxyethoxy)-1,2,3-thiadiazole has been shown to have various biochemical and physiological effects. In animal studies, 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole has been found to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells and the replication of viruses. 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole has been found to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

5-(2-Ethoxyethoxy)-1,2,3-thiadiazole has several advantages for use in lab experiments. It is easy to synthesize, has a high yield and purity, and has a low toxicity profile. However, the compound's unique properties may make it difficult to use in certain experiments. For example, its high thermal stability may make it challenging to work with in experiments that require high temperatures.

Future Directions

For the study of 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole include exploring its use in other organic electronics applications and studying its potential as a drug candidate for various diseases.

properties

IUPAC Name

5-(2-ethoxyethoxy)thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-2-9-3-4-10-6-5-7-8-11-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOLGTOQDMLNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CN=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxyethoxy)-1,2,3-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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